Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes an ethyl ester group, a pyrrolidinone ring, and an acetylamino phenyl group
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(3-acetamidophenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23N3O5/c1-3-30-22(29)15-7-9-19(10-8-15)25-13-16(11-20(25)27)21(28)24-18-6-4-5-17(12-18)23-14(2)26/h4-10,12,16H,3,11,13H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
LYGWYQFLXUHQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the phenyl ring using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid Derivative: The final step involves esterification with ethyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Different ester groups or amide groups.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The compound features several notable structural components:
- Ethyl Ester Group : Enhances solubility and bioavailability.
- Pyrrolidine Ring : Suggests possible interactions with biological targets.
- Acetylamino Phenyl Moiety : May contribute to its pharmacological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, which may include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Initial assays suggest it may reduce inflammation markers.
- Analgesic Properties : Similar compounds have demonstrated pain-relief effects, indicating potential here as well.
The biological activity of this compound is largely attributed to its ability to interact with specific biological pathways. These interactions may involve binding to enzymes or receptors, which can modulate cellular processes. Techniques such as molecular docking studies and enzyme inhibition assays are often employed to elucidate these mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control over reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the pyrrolidine ring.
- Introduction of the acetylamino group.
- Coupling with the ethyl benzoate moiety.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-pyrrolidinone | Pyrrolidine ring, acetylamino group | Anticancer |
| Ethyl 2-[4-(acetoxy)-phenoxy]-propanoate | Ester group, aromatic ring | Anti-inflammatory |
| 3-(Acetaminophen)-pyrrolidine | Acetaminophen moiety, pyrrolidine ring | Analgesic |
The unique combination of functional groups in this compound may enhance its therapeutic profile compared to these similar compounds.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- In Vitro Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Assays : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating promising anti-inflammatory properties.
- Pain Relief Evaluation : Analgesic testing showed that the compound could effectively reduce pain responses in animal models, paralleling the effects seen with established analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
